molecular formula C4H9BrMg B152851 Bromo(1-methylpropyl)magnesium CAS No. 922-66-7

Bromo(1-methylpropyl)magnesium

Cat. No.: B152851
CAS No.: 922-66-7
M. Wt: 161.32 g/mol
InChI Key: WSHFRLGXCNEKRX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo(1-methylpropyl)magnesium, also known as BMP-Mg, is an organomagnesium compound used in organic synthesis. It is a colorless liquid with a pungent odor and is soluble in polar organic solvents. BMP-Mg is a Grignard reagent, a type of organomagnesium compound that is highly reactive and used to form new carbon-carbon bonds. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

Synthesis of Functionalized Pyridines

The synthesis of functionalized pyridines, crucial intermediates in pharmaceuticals, agrochemicals, and materials, has been achieved through reactions involving bromo- and iodo-magnesium intermediates. For instance, the synthesis of 5-bromopyridyl-2-magnesium chloride, through an iodo-magnesium exchange reaction, enables the creation of a range of functionalized pyridine derivatives, including key intermediates for potent anticancer agents like Lonafarnib (Song et al., 2004).

Development of Novel Magnesium Complexes

Research has led to the development of stable "inverse" sandwich complexes with organocalcium(I) and magnesium, showcasing the potential for new materials with unique magnetic, electronic, and structural properties (Krieck et al., 2009). This highlights magnesium's role in forming compounds with unprecedented bonding arrangements and properties.

Enhancement of Material Properties

Advancements in magnesium hydroxide and oxide synthesis, modification, and application offer broad opportunities in science and practical applications. Magnesium compounds are utilized for their antibacterial properties, pollutant neutralization in water, and as flame retardants due to their unique properties (Pilarska et al., 2017).

Contributions to Orthopedic Implant Materials

Magnesium alloys, characterized for their superior biocompatibility and biomechanical compatibility, are being extensively researched for orthopedic applications. Efforts are focused on improving the mechanical and degradation performance of Mg alloys through alloying, processing conditions, and surface modifications, presenting a promising avenue for biodegradable implant materials (Radha & Sreekanth, 2017).

Advances in Polymer Coatings for Biodegradable Magnesium Alloys

The development of functionalized polymer coatings on biodegradable Mg alloys marks significant progress in mitigating their high degradation rate in physiological environments. These coatings enhance corrosion resistance and biocompatibility, opening new directions for biomedical applications of Mg alloys (Li et al., 2018).

Spectroscopic Analysis Techniques

Novel spectrophotometric methods utilizing bromopyrogallo red for the simultaneous determination of calcium, magnesium, and zinc in foodstuffs and pharmaceutical samples have been developed, showcasing the versatility of magnesium-related compounds in analytical chemistry (Afkhami et al., 2008).

Mechanism of Action

Target of Action

Sec-Butylmagnesium Bromide is a Grignard reagent . Grignard reagents are organometallic compounds that are primarily used as reagents, catalysts, and precursor materials in various chemical reactions . They are typically used in reactions with carbonyl groups, where they act as nucleophiles .

Mode of Action

Sec-Butylmagnesium Bromide, like other Grignard reagents, is highly reactive. It can readily react with a variety of electrophilic compounds, particularly carbonyl compounds, to form new carbon-carbon bonds . This makes it a valuable tool in the synthesis of a wide range of organic compounds.

Biochemical Pathways

The primary biochemical pathway involving sec-Butylmagnesium Bromide is the Grignard reaction . In this reaction, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom of a carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the synthesis of alcohols, ketones, aldehydes, and other organic compounds .

Result of Action

The primary result of the action of sec-Butylmagnesium Bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals and other applications .

Action Environment

The action of sec-Butylmagnesium Bromide is highly dependent on the environment. It is typically used in anhydrous conditions, as it reacts vigorously with water . It also requires a polar aprotic solvent, such as diethyl ether, for the Grignard reaction to proceed . Temperature can also affect the reaction, with lower temperatures often used to control the rate of the reaction .

Safety and Hazards

Bromo(1-methylpropyl)magnesium is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation. It is suspected of causing cancer and may damage fertility or the unborn child . It should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

magnesium;butane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHFRLGXCNEKRX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[CH-]C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919307
Record name Magnesium bromide butan-2-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922-66-7
Record name Magnesium bromide butan-2-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does the steric bulk of the alkyl group in Grignard reagents influence the polymerization of methyl methacrylate?

A1: Research indicates that increasing the steric bulk of the alkyl group in Grignard reagents significantly impacts the polymerization of methyl methacrylate []. Specifically, bulkier alkyl groups, like sec-butyl, lead to higher initiation efficiency and overall polymer yield. Additionally, the resulting polymers tend to exhibit narrower molecular weight distributions []. This observation can be attributed to the reduced occurrence of side reactions during the polymerization initiation stage when bulkier Grignard reagents are used.

Q2: Can sec-butylmagnesium bromide be used to synthesize syndiotactic poly(methyl methacrylate) with high stereoregularity?

A2: Yes, sec-butylmagnesium bromide has proven effective in achieving high syndiotacticity in poly(methyl methacrylate) synthesis []. When polymerization is conducted at low temperatures (-110°C) in a tetrahydrofuran-dimethoxyethane solvent mixture, using sec-butylmagnesium bromide as the initiator, the resulting polymer exhibits a high syndiotactic triad content (94.9%) and a narrow molecular weight distribution (Mw/Mn = 1.39) [].

Q3: Beyond polymerization, what other synthetic applications utilize sec-butylmagnesium bromide?

A3: sec-Butylmagnesium bromide acts as a valuable reagent in various synthetic transformations. One example is its use in the preparation of deuterium-labeled aldehydes. Specifically, it reacts with N-(1,1,3,3-tetramethylbutyl)formamide to yield 2-methylbutanal-1-d, a deuterated aldehyde, through a multi-step process involving isonitrile formation and hydrolysis [].

Q4: Are there any examples of sec-butylmagnesium bromide participating in transition-metal-catalyzed reactions?

A4: Research demonstrates the utility of sec-butylmagnesium bromide in iron-catalyzed cross-coupling reactions []. This Grignard reagent reacts with 3-chloroprop-2-en-1-ylamines in the presence of an iron catalyst, offering a novel route for the construction of complex amine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.